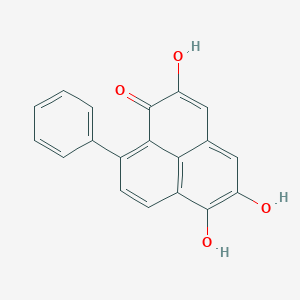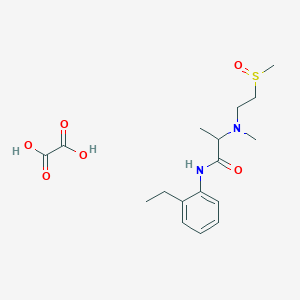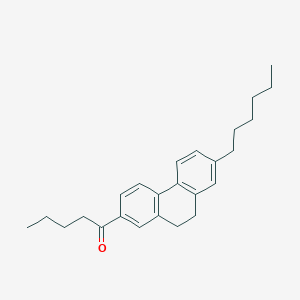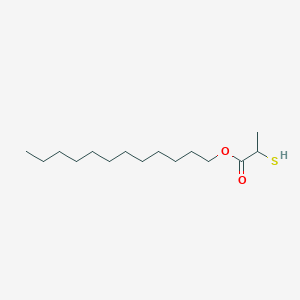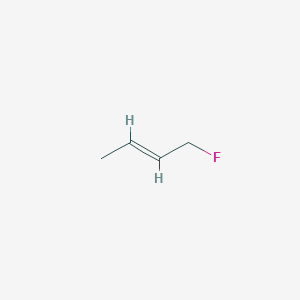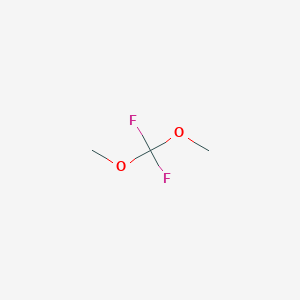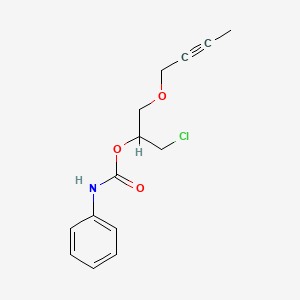
1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylcarbamate group attached to a chloropropane moiety, which is further linked to a butynyl ether. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate typically involves the alkylation of phenols with propargyl bromide or 1-bromo-2-butyne. A common method includes dissolving phenol in dry DMF, adding Cs2CO3, and then introducing propargyl bromide or 1-bromo-2-butyne. The reaction is monitored by TLC and the product is isolated after solvent evaporation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloropropane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Addition Reactions: The alkyne group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield different ethers or alcohols, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (But-2-yn-1-yloxy)benzene
- 1-Bromo-2-butyne
- 2-Butyn-1-ol
Comparison: 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate is unique due to its combination of a phenylcarbamate group with a chloropropane and butynyl ether moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, (But-2-yn-1-yloxy)benzene lacks the chloropropane and carbamate groups, resulting in different reactivity and applications .
Properties
CAS No. |
42468-65-5 |
|---|---|
Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
(1-but-2-ynoxy-3-chloropropan-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C14H16ClNO3/c1-2-3-9-18-11-13(10-15)19-14(17)16-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1H3,(H,16,17) |
InChI Key |
WBCCZMQENTWRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC(CCl)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


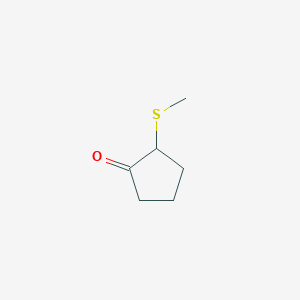
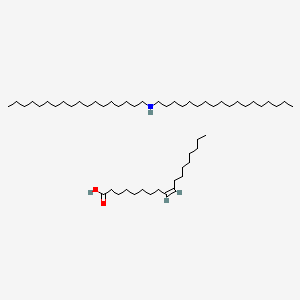
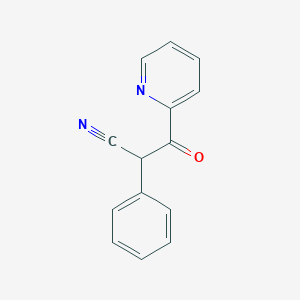
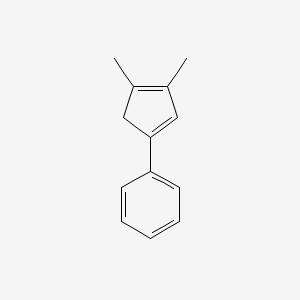
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
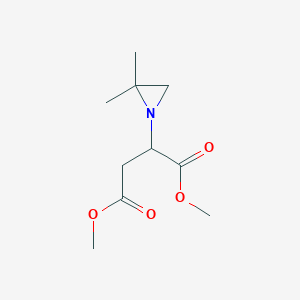
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
